molecular formula C18H24N4O4 B4507945 6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one

6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one

Cat. No.: B4507945
M. Wt: 360.4 g/mol
InChI Key: KUSIJWSKIKIHLX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one is a functionalized quinazolin-4(3H)-one derivative, a scaffold recognized as a privileged structure in medicinal chemistry for developing kinase inhibitors . The quinazolin-4(3H)-one core is a well-established pharmacophore that can effectively occupy the ATP-binding pocket of various kinase enzymes, making it a compound of significant interest for investigating signal transduction pathways in cancer research . This specific molecule is designed with strategic modifications: the 6,7-dimethoxy group on the quinazolinone ring is a common feature associated with enhanced biological activity, while the 3-oxopropyl linkage connects to a 4-methylpiperazine group, a moiety known to improve solubility and pharmacokinetic properties . Compounds based on the quinazolin-4(3H)-one scaffold have demonstrated potent cytotoxicity against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), in some cases exceeding the potency of positive controls like lapatinib . Researchers can utilize this chemical tool to explore the inhibition of multiple tyrosine protein kinases, such as CDK2, HER2, and EGFR, which are critical targets in oncology drug discovery . The structural features of this compound make it a valuable intermediate for further chemical elaboration and a candidate for profiling in high-throughput screening campaigns aimed at discovering novel targeted therapies. This product is intended for research applications in a controlled laboratory environment.

Properties

IUPAC Name

6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-20-6-8-21(9-7-20)17(23)4-5-22-12-19-14-11-16(26-3)15(25-2)10-13(14)18(22)24/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSIJWSKIKIHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 6,7-dimethoxyquinazolin-4(3H)-one with 3-(4-methylpiperazin-1-yl)-3-oxopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and improved purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the quinazolinone core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazolinone analogs.

Scientific Research Applications

6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

Compound B (4-(2-methoxyphenyl)piperazine) and Compound C (4-(3-methoxyphenyl)piperazine) exhibit higher molecular weights (452.5 and 438.5 g/mol, respectively), which may reduce bioavailability but enhance receptor affinity due to aromatic interactions .

Core Modifications: Compound D lacks the piperazine-propyl chain but retains the quinazolinone core, demonstrating that even minimal structures can exhibit bioactivity (e.g., antihypertensive effects) . Compound E replaces the piperazine with a triazole-pyrrolidine system, enabling distinct enzyme inhibition profiles (e.g., PARP14) .

Methoxy Groups: The 6,7-dimethoxy groups in Compound A, B, and C enhance solubility compared to halogenated derivatives like 2-amino-5-bromo-6-methylquinazolin-4(1H)-one (antitumor activity noted in ) .

Biological Activity

6,7-Dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, known for its diverse biological activities. This article explores its biological properties, focusing on its anticancer potential, antibacterial effects, and other pharmacological activities.

Chemical Structure

The compound's structure can be represented as follows:

C15H20N4O3\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • MTT Assay Results : In studies evaluating the cytotoxicity of quinazolinone derivatives, compounds demonstrated IC50 values in the micromolar range against several cancer cell lines, including:
    • PC3 (Prostate Cancer) : IC50 = 10 µM
    • MCF-7 (Breast Cancer) : IC50 = 10 µM
    • HT-29 (Colon Cancer) : IC50 = 12 µM .
  • Mechanism of Action : Quinazolinones have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

Antibacterial Activity

Quinazolinone compounds have also shown promising antibacterial properties. The activity of this compound against bacterial strains has been evaluated.

Findings :

  • Compounds in this class exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria.
  • For instance, some derivatives showed significant inhibition zones in agar diffusion assays, indicating effective antibacterial action .

Summary of Biological Activities

Activity TypeKey FindingsReferences
Anticancer Significant cytotoxicity against PC3, MCF-7, HT-29
Antibacterial Effective against multiple bacterial strains

Q & A

Q. What are the optimized synthetic routes for 6,7-dimethoxyquinazolin-4(3H)-one derivatives, and how can intermediates be modified for improved yields?

Answer: The synthesis of the quinazolinone core often involves replacing oxygen with nitrogen in benzoxazine intermediates. For example, 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one can be synthesized from nitrohomoveratric acid and polyphosphoric acid (PPA), followed by acetic anhydride treatment to form intermediates like 2-acetamido-4,5-dimethoxybenzoic acid . Modifications include adjusting reaction times, solvent systems (e.g., toluene with NaH), and purification steps (e.g., recrystallization in ethanol). Yield optimization may require monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents like diethyl oxalate .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR: Critical for confirming substituent positions (e.g., methoxy groups at C6/C7) and the 3-oxopropyl-piperazine side chain. Peaks at δ ~3.8–4.0 ppm (methoxy) and δ ~2.5–3.5 ppm (piperazine protons) are diagnostic .
  • HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C17H14N3O4: 324.0984; observed: 324.0977) .
  • IR Spectroscopy: Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and tertiary amine bands (~1250 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Answer:

  • Enzyme Inhibition: Test against α-glucosidase or PARP14 using fluorogenic substrates, as quinazolinones often target metabolic/cancer pathways .
  • Antimicrobial Screening: Use disk diffusion assays against Staphylococcus aureus or Bacillus subtilis, referencing structurally similar compounds with reported MIC values .

Advanced Research Questions

Q. How can reaction conditions (e.g., microwave irradiation) improve the synthesis of 3-substituted quinazolin-4(3H)-one derivatives?

Answer: Microwave-assisted synthesis reduces reaction times (e.g., from hours to 5 minutes) and improves yields by enhancing energy transfer. For example, microwave irradiation with N,N-dimethylacetamide (DMAC) as a solvent accelerates cyclization steps in quinazolinone synthesis . Key parameters include temperature control (80–120°C) and catalyst selection (e.g., CuI for triazole coupling) .

Q. How do structural modifications (e.g., piperazine vs. morpholine substituents) impact biological activity and pharmacokinetics?

Answer:

  • Piperazine vs. Morpholine: Piperazine’s basic nitrogen enhances solubility and receptor binding (e.g., kinase inhibition), while morpholine’s oxygen improves metabolic stability .
  • Methoxy Positioning: 6,7-Dimethoxy groups increase lipophilicity, potentially enhancing blood-brain barrier penetration for cerebroprotective applications .
  • SAR Table:
SubstituentActivity TrendExample Reference
4-MethylpiperazineImproved enzyme inhibition
Triazole-pyrrolidineEnhanced antimicrobial activity
Naphthyloxy-pyrrolidineIncreased solubility

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

Answer:

  • Deuterated Solvent Effects: Confirm solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6) for piperazine NH protons .
  • Dynamic Processes: Use variable-temperature NMR to identify rotameric equilibria in the 3-oxopropyl side chain .
  • X-ray Crystallography: Resolve ambiguous NOE correlations by determining crystal structures (e.g., bond angles for quinazolinone core) .

Q. What computational methods support the design of derivatives with improved target selectivity?

Answer:

  • Molecular Docking: Use PDB structures (e.g., 3LD6 for 14-α-demethylase) to predict binding modes of the 4-methylpiperazine side chain .
  • ADMET Prediction: Tools like SwissADME assess logP (target: 2–3 for CNS penetration) and CYP450 interactions .
  • QSAR Models: Correlate substituent electronegativity (e.g., methoxy groups) with IC50 values for kinase inhibition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities for structurally similar quinazolinones?

Answer:

  • Strain Variability: Staphylococcus aureus activity may vary due to methicillin resistance (e.g., MRSA vs. MSSA), necessitating standardized CLSI protocols .
  • Assay Conditions: Compare IC50 values under consistent pH and co-solvent conditions (e.g., DMSO concentration ≤1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one
Reactant of Route 2
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6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.